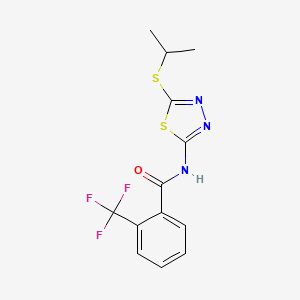

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropylthio group at position 5 and a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the ortho position of the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking and hydrogen-bonding interactions, making this scaffold relevant for medicinal chemistry applications, particularly in enzyme inhibition and anticancer research .

Properties

IUPAC Name |

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3OS2/c1-7(2)21-12-19-18-11(22-12)17-10(20)8-5-3-4-6-9(8)13(14,15)16/h3-7H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAPSKYKOQAUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions to form the thiadiazole ring . The trifluoromethyl group can be introduced using reagents such as Umemoto’s reagents, which are known for their efficiency in trifluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.

Industry: It is used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Larger substituents (e.g., benzylthio) generally lower melting points compared to smaller groups (e.g., methylthio), likely due to reduced crystallinity .

- Yield Trends : Benzylthio derivatives exhibit higher yields (82–88%) than methylthio analogues (72–79%), possibly due to improved solubility during synthesis .

Table 2: Anticancer and Antifungal Activities

Key Observations :

- Kinase Inhibition : Benzylthio derivatives with trifluoromethyl groups show potent dual kinase inhibition, suggesting the target compound may share this activity .

- Antifungal vs. Anticancer : Nitrobenzamide derivatives (e.g., ) prioritize antifungal activity, whereas acrylamido-thiadiazoles (e.g., ) target apoptosis pathways, highlighting substituent-dependent selectivity.

Electronic and Steric Effects

- Steric Bulk : The isopropylthio group in the target compound may improve metabolic stability over smaller alkylthio groups (e.g., methylthio) by resisting oxidative degradation .

Biological Activity

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.

Chemical Structure and Properties

The compound can be characterized by its specific chemical structure, which includes a thiadiazole ring and a trifluoromethyl group. The empirical formula is , with a molecular weight of approximately 293.27 g/mol. Its structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes, particularly cancer. Research indicates that it acts as an inhibitor of glutaminase (GLS), an enzyme critical for cancer cell metabolism. By inhibiting GLS, the compound may disrupt the metabolic pathways that cancer cells rely on for growth and proliferation .

Anticancer Properties

Studies have shown that derivatives of thiadiazole compounds exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent research on its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | GLS inhibition |

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. These activities are currently under investigation, with early results indicating potential therapeutic applications beyond oncology.

Case Studies

Case Study 1: In Vivo Efficacy in Tumor Models

A study conducted on mice bearing xenograft tumors showed that administration of this compound significantly reduced tumor volume compared to control groups. The treatment led to a reduction in GLS activity in tumor tissues, correlating with decreased tumor growth rates .

Case Study 2: Toxicity Assessment

Toxicological evaluations have indicated that the compound exhibits low toxicity in normal cell lines at therapeutic doses. This selectivity is crucial for developing safe anticancer therapies .

Q & A

Q. How can researchers optimize the synthesis yield of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide?

- Methodological Answer : Synthesis involves multi-step reactions, including thioether formation and amide coupling. Key parameters include:

- Temperature control : Maintain 60–80°C during nucleophilic substitution to prevent side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .

- Stoichiometry : Optimize molar ratios of intermediates (e.g., thiadiazole precursors to benzamide derivatives) to minimize unreacted starting materials .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity products .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., trifluoromethyl at ~110–120 ppm for ¹³C) and confirms substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- FTIR : Detects key vibrations (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, S–C bonds at ~650 cm⁻¹) .

- HPLC : Quantifies purity (>95% for biological assays) .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MDA-MB-231, PC3) at concentrations 1–100 μM .

- Target identification : Screen kinase inhibition (e.g., CDK1, Src) via enzymatic assays with ATP analogs .

- Apoptosis markers : Measure caspase-3/7 activation and PARP cleavage via Western blotting .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?

- Methodological Answer :

- Substituent modifications : Replace isopropylthio with electron-withdrawing groups (e.g., p-fluorobenzyl) to enhance target binding .

- Trifluoromethyl positioning : Compare ortho vs. para positions on benzamide for solubility and potency .

- Thiadiazole ring substitution : Introduce methyl or methoxy groups to modulate steric effects and metabolic stability .

- Quantitative SAR (QSAR) : Use computational models (e.g., molecular docking) to predict binding affinities to CDK1 or tubulin .

Q. How should researchers resolve contradictory data in biological activity across cell lines?

- Methodological Answer :

- Dose-response profiling : Test IC₅₀ values in multiple cell lines (e.g., glioblastoma vs. breast cancer) to identify tissue-specific effects .

- Mechanistic validation : Use siRNA knockdown of suspected targets (e.g., CDK1) to confirm on-target activity .

- Metabolic stability assays : Compare hepatic microsomal degradation rates to rule out pharmacokinetic variability .

Q. What strategies enhance aqueous solubility without compromising anticancer activity?

- Methodological Answer :

- Prodrug design : Introduce phosphate or PEGylated groups on the thiadiazole ring for transient solubility .

- Co-solvent systems : Use cyclodextrin complexes or lipid nanoparticles for in vivo delivery .

- Hydrophilic substituents : Replace trifluoromethyl with sulfonamide or hydroxyl groups while monitoring cytotoxicity .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis or cell cycle regulators) .

- Proteomic analysis : SILAC-based quantification of target proteins (e.g., cyclin A2, cdc25c) post-treatment .

- In vivo models : Use xenograft mice with bioluminescent tumor tracking to correlate efficacy with pharmacokinetic data .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., ATCC-validated MDA-MB-231) and incubation times (72 hours) .

- Control for batch variability : Source compounds from a single synthetic batch and confirm purity via HPLC .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.